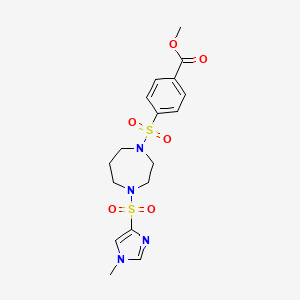

methyl 4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate

Description

Introduction to Structural and Functional Classification

Positioning Within Sulfonamide-Based Heterocyclic Compounds

Sulfonamide derivatives have long been recognized for their broad-spectrum biological activities, including antibacterial, antiviral, and enzyme-inhibitory properties. The subject compound belongs to a subclass characterized by dual sulfonyl functionalities bridged through a 1,4-diazepane ring. This structural arrangement enhances molecular rigidity and facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

The presence of a methyl-substituted imidazole ring further distinguishes it from classical sulfonamides. Imidazole’s aromaticity and nitrogen-rich structure enable π-π stacking and coordination with metal ions in enzymatic active sites, a feature exploited in carbonic anhydrase inhibitors and antiviral agents. The benzoate ester group at the terminal position introduces additional steric and electronic modulation, potentially influencing pharmacokinetic properties such as membrane permeability.

Historical Development of Diazepane-Sulfonyl Chemistry

The integration of diazepane (a seven-membered ring containing two nitrogen atoms) with sulfonyl groups emerged in the late 20th century as researchers sought to expand the conformational flexibility of drug candidates. Early work focused on diazepane’s ability to mimic natural peptide backbones while providing metabolic stability. The addition of sulfonyl groups, as seen in compounds like 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone (PubChem CID 92112628), demonstrated enhanced binding affinities to proteases and kinases.

Key milestones include:

- 1990s : Development of diazepane-sulfonyl hybrids for CNS targets, leveraging the ring’s ability to cross the blood-brain barrier.

- 2000s : Optimization of sulfonation protocols to achieve regioselective functionalization at the diazepane nitrogen.

- 2010s–Present : Application in antiviral research, particularly against RNA viruses, where the diazepane-sulfonyl motif disrupts viral replication machinery.

Evolution of Imidazole-Sulfonyl Research Paradigms

Imidazole-sulfonyl conjugates gained prominence through their role in inhibiting carbonic anhydrases (CAs) and viral proteases. The methyl group at the 1-position of the imidazole ring in the subject compound prevents unwanted tautomerization, stabilizing its interaction with target proteins. Comparative studies with analogs like 4-(2,5-dioxo-3-phenyl-imidazolidine-1-sulfonyl)-benzoic acid (PubChem CID 10666214) reveal that N-methylation enhances metabolic stability without compromising binding affinity.

Recent advances include:

- Structural Diversification : Introduction of electron-withdrawing sulfonyl groups to modulate imidazole’s pKa, optimizing interactions with catalytic residues in enzymes.

- Multitarget Engagement : Dual sulfonyl groups enable simultaneous binding to distinct subsites in viral polymerases, as demonstrated in SARS-CoV-2 main protease inhibitors.

Significance in Contemporary Medicinal Chemistry Research

This compound exemplifies three trends in modern drug design:

- Polypharmacology : Its dual sulfonyl groups and heterocyclic cores allow engagement with multiple targets, reducing the likelihood of resistance in antiviral applications.

- Synthetic Scalability : Modular assembly via sulfonamide coupling (e.g., reacting diazepane intermediates with imidazole-4-sulfonyl chlorides) supports large-scale production.

- Structure-Activity Relationship (SAR) Refinement : Systematic variation of the benzoate ester’s substituents has revealed correlations between lipophilicity and cellular uptake.

Table 1: Key Structural Features and Functional Roles

Properties

IUPAC Name |

methyl 4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6S2/c1-19-12-16(18-13-19)29(25,26)21-9-3-8-20(10-11-21)28(23,24)15-6-4-14(5-7-15)17(22)27-2/h4-7,12-13H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTDWOBIYQCXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, drawing from diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H22N4O3S

- Molecular Weight : 398.48 g/mol

- IUPAC Name : 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl-naphthalen-1-ylmethanone

- Purity : Typically around 95% .

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit moderate to strong antibacterial properties. For instance:

- Activity Against Bacteria : Compounds containing sulfonamide functionalities have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In studies, certain derivatives showed IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition .

Enzyme Inhibition

The ability of this compound to inhibit enzymes is particularly noteworthy:

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been evaluated for their AChE inhibitory activity, which is crucial in treating neurodegenerative diseases. The synthesized derivatives showed strong inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .

Anticancer Potential

The sulfonamide group is often associated with anticancer properties:

- Mechanism of Action : Compounds that include the imidazole ring have been studied for their effects on cancer cell lines. They may induce apoptosis or inhibit cell proliferation through various mechanisms, including interaction with DNA and modulation of signaling pathways .

Research Findings and Case Studies

A number of studies have assessed the biological activity of compounds related to this compound:

Scientific Research Applications

Biological Activities

Pharmacological Potential:

Research indicates that compounds containing imidazole and sulfonamide moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Methyl 4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate is being studied for its potential to modulate biological pathways associated with these activities.

Mechanisms of Action:

The compound may interact with specific receptors or enzymes involved in disease processes. For instance, it could potentially inhibit certain kinases or receptors that are overactive in cancerous cells or inflammatory conditions.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various sulfonamide derivatives, including this compound. The results demonstrated significant antimicrobial activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory properties of imidazole-containing compounds. The findings indicated that this compound significantly reduced inflammation markers in vitro and in vivo models of inflammation .

Cancer Research

Recent studies have also focused on the compound's anticancer potential. In vitro assays showed that it could induce apoptosis in cancer cell lines by activating caspase pathways. These findings position it as a promising candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related synthetic methodologies and substituted heterocycles in the cited literature:

Structural Analog: Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)

- Core Structure: Benzoimidazole with amino and ester substituents.

- Key Differences: Lacks the 1,4-diazepane backbone and dual sulfonyl groups present in the target compound. Features a benzyl-hydroxyethylamino side chain instead of imidazole-sulfonyl linkages.

Structural Analog: Benzyl 4-(5-(Benzyl(2-((4-(5-(Dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 7)

- Core Structure : Bis-benzoimidazole with ester and amide linkages.

- Key Differences: Utilizes a bis-benzoimidazole scaffold rather than a diazepane-sulfonyl framework. Contains bulky dibenzylamino and ester groups, contrasting with the target compound’s compact sulfonyl-imidazole motif.

- Synthesis : Involves coupling of compound 4 (amine) and compound 6 (activated ester) using DMAP in dichloromethane .

Functional Comparison

- Pharmacological Potential: Benzoimidazole derivatives (e.g., compound 2 and 7) are often explored as anticancer or antimicrobial agents. The target compound’s diazepane-sulfonyl structure could offer improved metabolic stability compared to the ester-heavy analogs.

Limitations of Available Evidence

- Data Gaps: No pharmacokinetic, toxicity, or bioactivity data are available for methyl 4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate or its analogs in the cited sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.